molecular formula C18H19N3O B14905798 6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile

6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile

Cat. No.: B14905798
M. Wt: 293.4 g/mol
InChI Key: RLYHYXMLOJWTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C18H19N3O It is a derivative of nicotinonitrile, featuring a piperidine ring substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile typically involves the reaction of 4-(benzyloxy)piperidine with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the nitrile carbon, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Piperidin-4-yl)nicotinonitrile: Lacks the benzyloxy group, which may affect its binding properties and reactivity.

    6-(4-(Methoxy)piperidin-1-yl)nicotinonitrile: Features a methoxy group instead of a benzyloxy group, potentially altering its chemical behavior and applications.

Uniqueness

6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

6-(4-phenylmethoxypiperidin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H19N3O/c19-12-16-6-7-18(20-13-16)21-10-8-17(9-11-21)22-14-15-4-2-1-3-5-15/h1-7,13,17H,8-11,14H2

InChI Key

RLYHYXMLOJWTJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)C3=NC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.